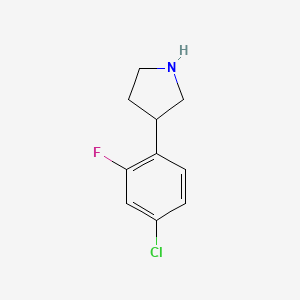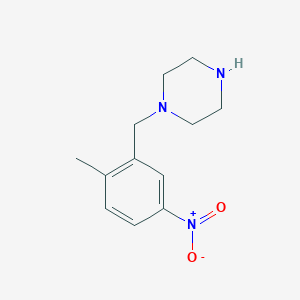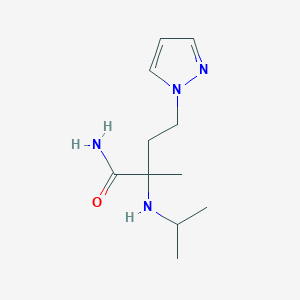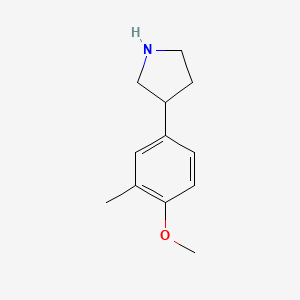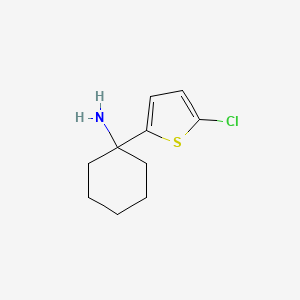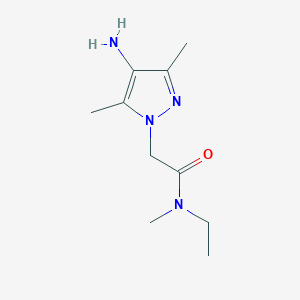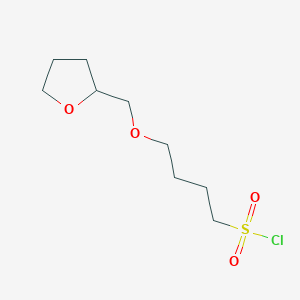
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a butane chain, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with butane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form tetrahydrofuran derivatives with different functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous base or acid
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, lactones, and sulfonic acids.
Aplicaciones Científicas De Investigación
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound may be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The tetrahydrofuran ring provides a stable scaffold that can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tetrahydrofuran-2-yl)butan-1-ol
- 4-(Tetrahydrofuran-2-yl)butane-1-sulfonic acid
- 4-(Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonamide
Uniqueness
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride is unique due to the presence of both the tetrahydrofuran ring and the sulfonyl chloride group. This combination allows for a wide range of chemical reactivity and potential applications that are not possible with simpler compounds. The tetrahydrofuran ring provides stability and rigidity, while the sulfonyl chloride group offers high reactivity towards nucleophiles.
Propiedades
Fórmula molecular |
C9H17ClO4S |
|---|---|
Peso molecular |
256.75 g/mol |
Nombre IUPAC |
4-(oxolan-2-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-2-1-5-13-8-9-4-3-6-14-9/h9H,1-8H2 |
Clave InChI |
PKOGNIOKXUYDBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)


![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)
